3-Amino-2-fluorobenzotrifluoride (CAS 123973-25-1) is a highly specialized fluorinated aniline building block characterized by a trifluoromethyl group and an ortho-fluoro substituent relative to the amine. As a clear, pale yellow liquid with a boiling point of 189 °C and a density of 1.39 g/mL, it is primarily procured for advanced pharmaceutical synthesis. The compound's unique substitution pattern exerts strong electron-withdrawing and steric effects on the amine, making it a critical precursor for the development of high-affinity kinase inhibitors, septin GTPase inhibitors, and antiviral candidates where precise conformational control of the resulting amide or urea bond is required.
Substituting 3-amino-2-fluorobenzotrifluoride with unfluorinated 3-aminobenzotrifluoride or generic anilines fundamentally alters the downstream molecule's binding affinity and physicochemical properties. In urea-formation reactions (such as the synthesis of the septin inhibitor UR214-9) or cross-coupling to pyrimidines, the ortho-fluoro substituent dictates the dihedral angle of the resulting bond via specific stereoelectronic interactions. A generic analog lacks this conformational lock, resulting in a failure to achieve the precise target docking required for lymphocyte-specific kinase inhibition or GTPase suppression, while also altering the target's lipophilicity profile [1].
When used as a precursor to synthesize the diaryl urea UR214-9, the 2-fluoro-3-(trifluoromethyl) substitution provides a critical conformational lock that drastically enhances target binding compared to the unfluorinated baseline, Forchlorfenuron (FCF). In viability assays using ECC-1 cancer cells, the derivative synthesized from 3-amino-2-fluorobenzotrifluoride inhibited proliferation at approximately 4 µM, whereas the baseline FCF lacked activity at these concentrations [1].
| Evidence Dimension | Anti-proliferative potency (viability inhibition) |
| Target Compound Data | Active at ~4 µM (UR214-9 derivative) |
| Comparator Or Baseline | Inactive (FCF baseline derivative) |
| Quantified Difference | >10-fold increase in potency |
| Conditions | 48h treatment in ECC-1 cell lines |
This demonstrates that procuring this exact fluorinated aniline is essential for synthesizing urea-based inhibitors that require precise conformational docking to achieve low-micromolar efficacy.
The introduction of the ortho-fluoro group in 3-amino-2-fluorobenzotrifluoride slightly reduces the overall lipophilicity of the building block compared to its unfluorinated analog, 3-aminobenzotrifluoride. Computed models show an XLogP3 of 2.2 for the target compound, compared to 2.39 for the baseline[1]. This subtle shift is critical for balancing membrane permeability and aqueous solubility in downstream pharmaceutical formulations.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 2.39 (3-Aminobenzotrifluoride) |
| Quantified Difference | 0.19 log unit reduction |
| Conditions | Standard XLogP3 computation models |
Procuring the ortho-fluoro variant allows chemists to fine-tune the lipophilicity of the final active pharmaceutical ingredient, preventing excessive hydrophobicity.
3-Amino-2-fluorobenzotrifluoride serves as a direct replacement for simpler anilines, such as 3-aminobenzonitrile, in the synthesis of sulphamoylpyrrolamide derivatives targeting Hepatitis B. Under standard coupling conditions (Method B), it successfully yields the target inhibitor (m/z 460.1), providing a highly specific electronic and steric profile that expands the structure-activity relationship (SAR) space beyond what is achievable with cyano-substituted baselines [1].
| Evidence Dimension | Substitution compatibility in antiviral synthesis |
| Target Compound Data | Yields 2-fluoro-3-(trifluoromethyl)phenyl variant (m/z 460.1) |
| Comparator Or Baseline | 3-Aminobenzonitrile (standard baseline precursor) |
| Quantified Difference | Provides alternative steric/electronic profile while maintaining coupling viability |
| Conditions | Reaction with sulphamoylpyrrolamide intermediate |
It provides a sterically demanding, electron-deficient building block that is fully compatible with standard amide coupling workflows, enabling rapid SAR exploration.
Where this compound is the right choice for generating diaryl ureas (such as UR214-9) that require a specific conformational lock for high-affinity binding to mammalian septins, outperforming unfluorinated precursors [1].
Essential as a building block for N-[3-(Phenylcarbamoyl)aryl]pyrimidine-5-carboxamide derivatives, where the ortho-fluoro group dictates the binding dihedral angle .
Utilized as a sterically demanding, electron-deficient aniline in the synthesis of sulphamoylpyrrolamide derivatives for Hepatitis B treatment, expanding SAR space beyond traditional cyano-anilines [2].
Irritant